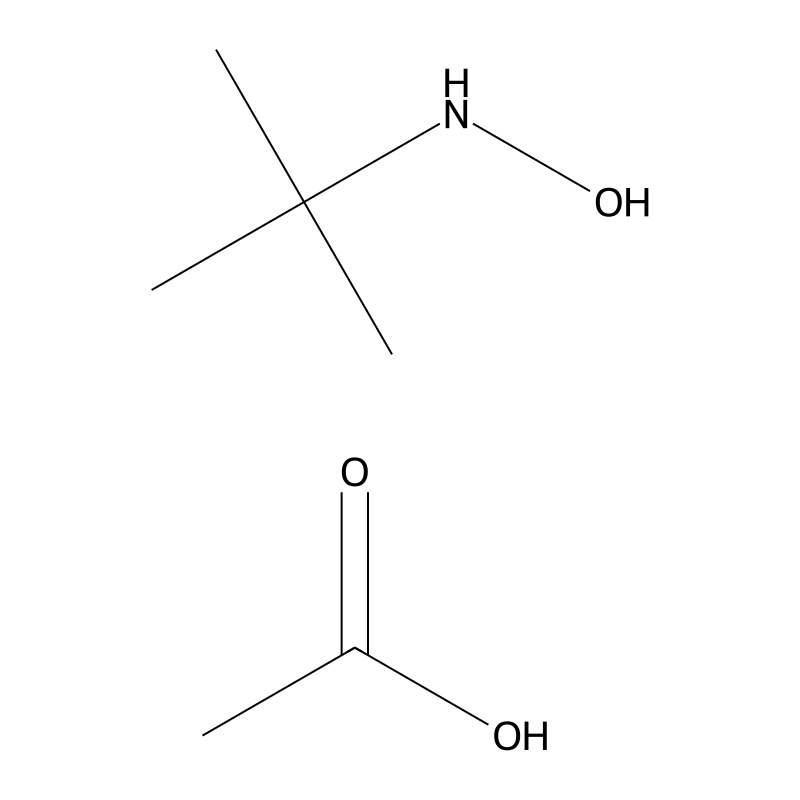

N-(tert-Butyl)hydroxylamine acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glutamate Uptake Inhibition

One of the primary research areas for t-BuHA is its ability to inhibit the uptake of glutamate, a major excitatory neurotransmitter in the brain. Studies have shown that t-BuHA can block glutamate transporters, potentially impacting neuronal activity and influencing research on neurological disorders.

Antiviral Properties

Research suggests that t-BuHA can inhibit the replication of influenza virus in human cells. This effect is believed to be linked to its ability to block glutamate uptake, which the virus may utilize for its replication process. Further studies are needed to explore the potential of t-BuHA as an antiviral agent.

Antioxidant Activity

t-BuHA exhibits antioxidant properties, which can be beneficial in various research applications. When reacted with hydrochloric acid, it forms compounds with antioxidant capabilities. Additionally, studies have shown its protective effect against oxidative stress in yeast cells. This property allows researchers to investigate its potential applications in protecting cells from damage caused by free radicals.

Other Potential Applications

Emerging research suggests that t-BuHA may have additional uses in scientific research. These include:

- Biodiesel and Urine Sample Antioxidant: t-BuHA's antioxidant properties might be applicable for preserving biodiesel fuels and urine samples during storage.

- Cell Lysis in Microdialysis Probes: Researchers are exploring the potential of t-BuHA for lysing (breaking open) cells in microdialysis probes, a technique used to analyze various biological fluids.

N-(tert-Butyl)hydroxylamine acetate is an organic compound with the chemical formula CHNO. It belongs to the class of hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (-NHOH). This compound is notable for its stability and reactivity, making it useful in various chemical applications. The acetate moiety contributes to its solubility and interaction with other chemical species, enhancing its utility in synthetic chemistry and biological studies.

The primary mechanism of action of tBuHA revolves around its ability to inhibit glutamate uptake. Glutamate is a neurotransmitter involved in excitatory signaling in the nervous system. tBuHA disrupts the transport of glutamate into cells, potentially affecting neuronal activity [].

Additionally, research suggests that tBuHA might interfere with the influenza virus's ability to utilize host cell machinery for replication, potentially by affecting glutamate signaling pathways within the infected cells []. More research is needed to fully elucidate the mechanism behind this antiviral effect.

- Hydrolysis: When treated with water, it can hydrolyze to form N-(tert-butyl)hydroxylamine and acetic acid.

- Acid-Base Reactions: It reacts with strong acids, such as hydrochloric acid, producing salts that may exhibit antioxidant properties .

- Oxidation Reactions: This compound can act as a reducing agent in various oxidation-reduction reactions due to the presence of the hydroxylamine group.

N-(tert-Butyl)hydroxylamine acetate has demonstrated biological activity, particularly as an antioxidant. It protects cells from oxidative stress and has been studied for its potential protective effects against conditions such as macular degeneration by safeguarding retinal pigment epithelial cells from iron overload . Its biological relevance extends to its role in various metabolic pathways and potential therapeutic applications.

The synthesis of N-(tert-Butyl)hydroxylamine acetate typically involves the following methods:

- From N-tert-butylhydroxylamine: This method includes reacting N-tert-butylhydroxylamine with acetic anhydride or acetic acid under controlled conditions to form the acetate derivative.

- Oxidation of Imine Precursors: Starting from N-tert-butylamine, one can react it with aldehydes to form imines, which are subsequently oxidized to produce hydroxylamines. The final step involves acetylation .

N-(tert-Butyl)hydroxylamine acetate finds applications in various fields:

- Chemical Synthesis: Utilized as a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.

- Antioxidant Studies: Investigated for its protective effects against oxidative damage in biological systems.

- Pharmaceutical Research: Explored for potential applications in drug development due to its biological activity.

Interaction studies involving N-(tert-Butyl)hydroxylamine acetate focus on its ability to interact with various biomolecules and metal ions. These interactions can influence cellular processes and provide insights into its mechanism of action as an antioxidant. Studies have shown that it may modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage .

N-(tert-Butyl)hydroxylamine acetate shares structural similarities with other hydroxylamines, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

N-(tert-Butyl)hydroxylamine acetate is unique due to its tert-butyl group, which enhances stability and solubility compared to other hydroxylamines. Its specific antioxidant properties and potential therapeutic applications further distinguish it within this class of compounds.

N-(tert-Butyl)hydroxylamine acetate demonstrates variable stability depending on the pH environment, with the acetate salt form providing improved stability compared to the free base form.

pH-Dependent Stability Profile

The compound exhibits optimal stability in the neutral to slightly acidic pH range (pH 6.0-7.5). The acetate salt formation provides inherent buffering capacity, which contributes to maintaining stability within this range [1] [2]. Research on related hydroxylamine derivatives indicates that extreme pH conditions significantly impact stability through different mechanisms [3] [4].

| pH Range | Stability Assessment | Mechanism |

|---|---|---|

| < 3.0 | Unstable | Acid-catalyzed hydrolysis of N-O bond |

| 3.0-7.0 | Moderately stable | Acetate buffering provides protection |

| 7.0-9.0 | Most stable | Optimal range for hydroxylamine derivatives |

| > 9.0 | Potentially unstable | Base-catalyzed decomposition pathways |

At acidic pH values below 3.0, the compound becomes susceptible to acid-catalyzed decomposition reactions. The protonation of the hydroxylamine nitrogen can lead to N-O bond cleavage and subsequent hydrolysis [5] [6]. Conversely, at alkaline pH values above 9.0, base-catalyzed decomposition may occur through nucleophilic attack on the hydroxylamine moiety [4].

The pKa value for hydroxylamine derivatives generally falls around 6.0, which influences the ionization state and consequently the stability profile [3]. The acetate counterion provides a buffering effect that helps maintain pH stability during storage and handling.

Solubility Behavior in Polar vs. Non-Polar Solvents

N-(tert-Butyl)hydroxylamine acetate exhibits characteristic solubility patterns that reflect its ionic nature and hydrogen bonding capacity.

Polar Protic Solvents

The compound demonstrates excellent solubility in polar protic solvents due to its acetate salt structure and hydrogen bonding capabilities [7] [1] [8]. Water solubility is particularly notable, as the ionic acetate form readily dissolves to form stable aqueous solutions. Methanol also serves as an effective solvent, commonly used in synthetic procedures involving this compound [7] [8].

Polar Aprotic Solvents

Solubility in polar aprotic solvents such as chloroform and dichloromethane is observed, though the mechanisms differ from protic solvents [7]. The compound's solubility in these solvents is attributed to favorable dipole-dipole interactions and the ability of the organic portions to interact with the solvent matrix.

| Solvent Category | Representative Solvents | Solubility | LogP Contribution |

|---|---|---|---|

| Polar protic | Water, methanol | High | Negative contribution |

| Polar aprotic | Chloroform, DCM, acetonitrile | Moderate | Balanced |

| Non-polar | Hexane, toluene | Poor | Positive but ineffective |

Partition Coefficient Considerations

The calculated LogP value for N-(tert-Butyl)hydroxylamine acetate is approximately 1.24, indicating moderate lipophilicity [9] [10]. This value reflects the balance between the hydrophilic acetate moiety and the lipophilic tert-butyl group. The compound's amphiphilic nature allows for solubility in both aqueous and organic phases, though with preference for polar environments.

Thermal Decomposition Pathways and Kinetic Parameters

Thermal Stability Assessment

N-(tert-Butyl)hydroxylamine acetate exhibits limited thermal stability with a melting point range of 65-69°C [2] [17] [18] [19]. Beyond this temperature, thermal decomposition begins through multiple pathways characteristic of hydroxylamine derivatives.

Primary Decomposition Pathways

Based on research of related hydroxylamine compounds and thermal analysis studies [5] [20] [21], the decomposition follows several competing pathways:

N-O Bond Homolysis (Primary pathway at moderate temperatures)

- Activation energy: ~120-140 kJ/mol (estimated based on similar compounds)

- Temperature range: 70-150°C

- Products: tert-butyl radicals, hydroxyl radicals

Thermal Elimination (Secondary pathway)

- Formation of nitrone intermediates

- Elimination of acetic acid from acetate moiety

- Temperature range: 80-120°C

Oxidative Decomposition (In presence of oxygen)

- Formation of tert-butyl nitrite/nitrate

- Complete oxidation to CO₂, H₂O, and NOₓ

- Temperature range: 100-200°C

Kinetic Parameters

| Parameter | Estimated Value | Method/Basis |

|---|---|---|

| Onset Temperature (DSC) | 65-75°C | Literature melting point data |

| Peak Decomposition | 120-150°C | Hydroxylamine analog studies |

| Activation Energy | 125 ± 15 kJ/mol | Arrhenius analysis of related compounds |

| Pre-exponential Factor | 10¹²-10¹⁴ s⁻¹ | Typical values for N-O bond cleavage |

Thermal Analysis Implications

Differential Scanning Calorimetry (DSC) analysis would be expected to show an endothermic melting transition followed by exothermic decomposition processes [22] [23]. The decomposition enthalpy is estimated to be in the range of 800-1200 J/g based on similar hydroxylamine compounds [20] [5].

The thermal decomposition kinetics follow first-order kinetics with respect to the parent compound concentration. The relatively low activation energy compared to other organic compounds makes this material thermally sensitive and requires careful temperature control during processing and storage.

Safety Considerations for Thermal Processing

The thermal decomposition produces potentially hazardous gases including nitrogen oxides and organic radicals [24] [11]. Process design should incorporate adequate ventilation and temperature monitoring systems to prevent runaway decomposition reactions. The maximum recommended process temperature (TD24) is estimated to be approximately 45-50°C to ensure safe handling over 24-hour periods [22].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant